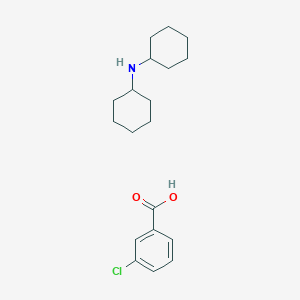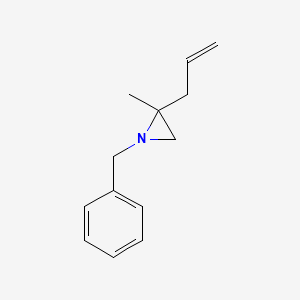
3-chlorobenzoic acid;N-cyclohexylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorobenzoic acid;N-cyclohexylcyclohexanamine: is a compound that combines the properties of two distinct chemical entities: 3-chlorobenzoic acid and N-cyclohexylcyclohexanamine. 3-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is a white solid that is soluble in some organic solvents and in aqueous base N-cyclohexylcyclohexanamine, on the other hand, is a secondary amine with a cyclohexyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
3-Chlorobenzoic Acid: This compound is typically prepared by the oxidation of 3-chlorotoluene.
N-Cyclohexylcyclohexanamine: This compound can be synthesized through the reductive amination of cyclohexanone with cyclohexylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods:
3-Chlorobenzoic Acid: Industrial production often involves the catalytic oxidation of 3-chlorotoluene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts.
N-Cyclohexylcyclohexanamine: Large-scale production can be achieved through continuous flow processes where cyclohexanone and cyclohexylamine are reacted in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: N-Cyclohexylcyclohexanamine can be reduced to form cyclohexylcyclohexane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Both compounds can undergo nucleophilic substitution reactions. For instance, 3-chlorobenzoic acid can react with nucleophiles such as amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅).
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂), lithium aluminum hydride (LiAlH₄).
Substitution: Amines, alcohols, thiols.
Major Products Formed:
Oxidation of 3-Chlorobenzoic Acid: 3-Chlorobenzoyl chloride.
Reduction of N-Cyclohexylcyclohexanamine: Cyclohexylcyclohexane.
Substitution Reactions: Amides, esters, and thioesters.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: 3-Chlorobenzoic acid is used as a precursor in the synthesis of various catalysts.
Organic Synthesis: Both compounds are intermediates in the synthesis of more complex organic molecules.
Biology:
Metabolic Studies: 3-Chlorobenzoic acid is a metabolic byproduct of certain drugs, making it useful in pharmacokinetic studies.
Medicine:
Drug Development: N-Cyclohexylcyclohexanamine derivatives are explored for their potential therapeutic properties.
Industry:
Polymer Production: Both compounds are used in the production of specialty polymers and resins.
Agrochemicals: They serve as intermediates in the synthesis of pesticides and herbicides.
Mecanismo De Acción
3-Chlorobenzoic Acid:
Molecular Targets: It acts on various enzymes involved in oxidative stress pathways.
Pathways Involved: It is metabolized through oxidative pathways, leading to the formation of reactive intermediates that can interact with cellular components.
N-Cyclohexylcyclohexanamine:
Molecular Targets: It interacts with neurotransmitter receptors and enzymes.
Pathways Involved: It modulates neurotransmitter release and uptake, affecting neuronal signaling.
Comparación Con Compuestos Similares
Benzoic Acid: Similar structure but lacks the chlorine substituent.
Cyclohexylamine: Similar structure but lacks the second cyclohexyl group.
Uniqueness:
3-Chlorobenzoic Acid: The presence of the chlorine atom enhances its reactivity and makes it a valuable intermediate in organic synthesis.
N-Cyclohexylcyclohexanamine: The dual cyclohexyl groups provide unique steric and electronic properties, making it useful in various applications.
Propiedades
Número CAS |
817177-02-9 |
|---|---|
Fórmula molecular |
C19H28ClNO2 |
Peso molecular |
337.9 g/mol |
Nombre IUPAC |
3-chlorobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-2-5(4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
Clave InChI |
MAXXAIXSKTXVIX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CC(=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)




![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)

![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-](/img/structure/B14214121.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)
![9-oxo-8-oxatricyclo[8.5.0.0^{2,7}]pentadeca-1(10),2(7),3,5-tetraen-5-yl N,N-dimethylsulfamate](/img/structure/B14214130.png)
![2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14214135.png)

